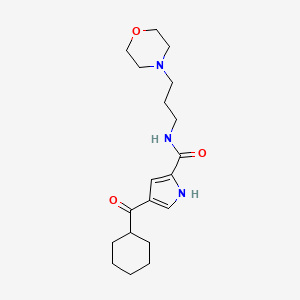

4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide

Description

Historical Development of Pyrrole-2-Carboxamide Derivatives

The exploration of pyrrole-2-carboxamide derivatives began in earnest with the discovery of their structural versatility and potential pharmacological applications. Early studies focused on modifying the pyrrole core to enhance binding affinity and selectivity for biological targets. A pivotal advancement emerged from structure-guided drug design strategies, which leveraged crystallographic data of Mycobacterium tuberculosis membrane protein Large 3 (MmpL3), a critical transporter involved in mycolic acid biosynthesis. Initial compounds, such as the prototype pyrrole-2-carboxamide 1 (MIC = 6.5 μg/mL against M. tuberculosis H37Rv), exhibited modest antimycobacterial activity. Subsequent modifications, including the introduction of bulky substituents like cyclohexyl and adamantyl groups at the carboxamide position, led to dramatic improvements in potency. For example, compound 5 (bearing a 2-adamantyl group) demonstrated a 100-fold increase in activity (MIC = 0.06 μg/mL), rivaling first-line therapeutics like isoniazid. These innovations underscored the scaffold’s adaptability and laid the groundwork for derivatives such as 4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, which combines a cyclohexylcarbonyl moiety with a morpholinopropyl side chain.

Significance in Antimycobacterial Research

The global tuberculosis (TB) epidemic, exacerbated by drug-resistant strains, necessitates novel therapeutics targeting non-traditional pathways. MmpL3, responsible for shuttling trehalose monomycolate (TMM) to the mycobacterial cell wall, has emerged as a high-priority target. Disruption of TMM transport compromises cell wall integrity, rendering mycobacteria susceptible to host defenses. Pyrrole-2-carboxamides, including this compound, inhibit MmpL3 by binding to a hydrophobic pocket near Asp645, thereby blocking substrate translocation. This mechanism is distinct from existing TB drugs, circumventing cross-resistance issues. Notably, derivatives of this scaffold exhibit nanomolar activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) M. tuberculosis strains, with compound 32 achieving MIC values <0.016 μg/mL.

Structure-Activity Relationship Framework

The antimycobacterial efficacy of pyrrole-2-carboxamides is highly dependent on structural features at two key positions: the pyrrole ring (R~1~) and the carboxamide tail (R~2~). Systematic structure-activity relationship (SAR) studies revealed the following trends:

| Structural Feature | Modification Impact on Activity | Example Compound | MIC (μg/mL) |

|---|---|---|---|

| R~1~: Pyrrole Substituent | Electron-withdrawing groups (e.g., F, Cl) enhance potency | 16 (4-F-phenyl) | <0.016 |

| R~1~: Pyrrole Substituent | Electron-donating groups (e.g., OMe, OH) reduce activity | 20 (4-OMe-phenyl) | 0.25 |

| R~2~: Carboxamide Tail | Bulky groups (e.g., adamantyl, cyclohexyl) improve binding | 5 (2-adamantyl) | 0.06 |

| R~2~: Carboxamide Tail | Small or aromatic groups diminish activity | 6 (methyl) | 12.5 |

Hydrogen-bonding interactions between the carboxamide NH and MmpL3’s Asp645 are critical for target engagement. Methylation at this position (e.g., compound 12 ) disrupts hydrogen bonding, reducing activity by 50-fold. Similarly, substitution at the pyrrole nitrogen abolishes potency, as seen in compound 13 (MIC >32 μg/mL).

Research Objectives and Scope

This review focuses on elucidating the chemical and pharmacological profile of this compound within the broader context of antimycobacterial drug discovery. Specific objectives include:

- Analyzing the compound’s synthesis and structural features.

- Evaluating its mechanism of action against M. tuberculosis.

- Assessing its efficacy against drug-resistant strains.

- Identifying future directions for optimizing pyrrole-2-carboxamide-based therapeutics.

Properties

IUPAC Name |

4-(cyclohexanecarbonyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O3/c23-18(15-5-2-1-3-6-15)16-13-17(21-14-16)19(24)20-7-4-8-22-9-11-25-12-10-22/h13-15,21H,1-12H2,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVVLMIYCPDFXJD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide typically involves a multi-step process:

Formation of the Pyrrole Core: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Introduction of the Cyclohexylcarbonyl Group: This step involves the acylation of the pyrrole ring using cyclohexanoyl chloride in the presence of a base such as triethylamine.

Attachment of the Morpholinopropyl Chain: The final step is the coupling of the morpholinopropyl group to the pyrrole carboxamide. This can be achieved through a nucleophilic substitution reaction using 3-chloropropylmorpholine and the pyrrole carboxamide intermediate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely be optimized for scale, involving continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide typically involves the reaction of pyrrole derivatives with cyclohexanecarbonyl chloride in the presence of morpholine. This compound is characterized by its pyrrole core, which is known for its diverse reactivity and ability to form stable complexes with various biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells.

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1/S phase transition, potentially through the inhibition of key enzymes involved in cell proliferation.

Antiviral Activity

The compound has also been investigated for its antiviral properties, particularly against influenza viruses. Studies suggest that it may inhibit viral replication by disrupting the interaction between viral proteins essential for replication.

Study on Anticancer Effects

In a detailed study assessing the cytotoxic effects of this compound on various cancer cell lines, researchers observed significant antiproliferative effects compared to standard chemotherapeutic agents like doxorubicin.

Study on Antiviral Efficacy

Another study focused on the compound's ability to inhibit influenza virus replication in vitro. The results indicated that it effectively reduced viral load in treated cells, suggesting potential as an antiviral agent.

Safety and Regulatory Status

Currently, this compound is classified as a research chemical and is not approved for medical use. It is intended solely for laboratory research purposes and should be handled according to safety protocols established for chemical compounds.

Mechanism of Action

The mechanism by which 4-(cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The cyclohexylcarbonyl group and morpholinopropyl chain can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of pyrrole-2-carboxamides with varying substituents. Below is a comparative analysis of its structural analogs, focusing on substituent effects, molecular properties, and inferred biological implications.

Table 1: Structural and Functional Comparison of Analogous Pyrrole-2-carboxamides

Key Comparative Insights

Substituent Effects on Lipophilicity: The cyclohexylcarbonyl group in the target compound confers significant lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. The styrylbenzamido substituent in MGB32 introduces π-π stacking capability, likely enhancing DNA minor groove binding (as inferred from its classification as a DNA binder in ) .

Side Chain Modifications: The morpholinopropyl side chain (target compound, MGB32, 478259-22-2) provides moderate polarity due to the morpholine oxygen, balancing solubility and membrane penetration.

Steric and Electronic Considerations :

- The cyclopropylcarbonyl group (439095-91-7) introduces rigidity and steric constraint, which may affect target binding compared to the flexible cyclohexyl group .

- The 4-methoxybenzoyl substituent (478259-22-2) adds electron-donating properties, possibly enhancing interactions with electron-deficient biological targets .

Research Implications and Limitations

- Data Gaps: Limited information exists on physicochemical properties (e.g., melting point, solubility) and bioactivity for most compounds. Further experimental studies are needed to validate inferred structure-activity relationships.

Biological Activity

4-(Cyclohexylcarbonyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide, a synthetic organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview of its pharmacological potential.

Chemical Structure and Properties

The compound is characterized by the following molecular formula: . Its structure features a pyrrole ring, a cyclohexylcarbonyl group, and a morpholinopropyl substituent, which are critical for its biological interactions.

Structural Features

| Component | Description |

|---|---|

| Pyrrole Ring | Core structure contributing to reactivity |

| Cyclohexylcarbonyl Group | Enhances lipophilicity and binding affinity |

| Morpholinopropyl Substituent | Imparts flexibility and potential receptor interactions |

Biological Activity

Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Studies have demonstrated that compounds structurally related to pyrrole-2-carboxamides can exhibit potent antimicrobial effects. For instance, derivatives of pyrrole-2-carboxamides have shown activity against drug-resistant strains of Mycobacterium tuberculosis (Mtb) . The mechanism involves inhibition of the mycolic acid biosynthesis pathway through targeting the MmpL3 protein, crucial for Mtb viability.

Anticancer Properties

The compound's potential as an anticancer agent has been explored through various in vitro studies. In one study, the compound was evaluated for its cytotoxic effects against several cancer cell lines. Results indicated that it possesses moderate to high cytotoxicity with low IC50 values, suggesting its efficacy in inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by modifications to its structure.

Key Findings from SAR Studies

- Substituent Size : Larger substituents on the pyrrole ring generally enhance antimicrobial potency. For example, replacing the cyclohexyl group with larger groups like adamantyl resulted in over a 100-fold increase in potency against Mtb .

- Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the phenyl or pyridyl substituents was found to improve activity significantly. Compounds with fluorophenyl moieties exhibited particularly potent antimicrobial properties .

- Cytotoxicity Profile : Compounds with lower minimum inhibitory concentrations (MICs) displayed favorable selectivity indices (SI), indicating a promising therapeutic window .

Case Study 1: Anti-Tuberculosis Activity

A study focused on the anti-tuberculosis activity of this compound revealed that it effectively inhibited Mtb strains with MIC values less than 0.016 µg/mL while maintaining low cytotoxicity against human cell lines (IC50 > 64 µg/mL) . This suggests strong potential as a lead compound in tuberculosis treatment.

Case Study 2: Cancer Cell Line Studies

In vitro assays conducted on various cancer cell lines demonstrated that this compound inhibited cell growth significantly at low concentrations. The results indicated that it could potentially serve as a scaffold for developing new anticancer agents .

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent integration (e.g., cyclohexyl protons at δ 1.4–1.8 ppm, morpholine protons at δ 3.5–3.7 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ expected at m/z ~403.2) .

- High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

- Elemental Analysis: Carbon, hydrogen, and nitrogen (CHN) analysis to validate empirical formula .

In cases where biological assay results show variability, what methodological approaches can resolve inconsistencies?

Advanced Research Question

- Replicate Experiments: Perform triplicate assays under standardized conditions (e.g., cell passage number, serum concentration) .

- Purity Verification: Re-analyze compound batches via HPLC to rule out degradation .

- Orthogonal Assays: Use complementary methods (e.g., fluorescence polarization and SPR for binding affinity) to cross-validate results .

- Control Compounds: Include reference inhibitors (e.g., staurosporine for kinase assays) to ensure assay validity .

What strategies can assess the physicochemical stability of this compound under various storage conditions?

Advanced Research Question

- Forced Degradation Studies: Expose the compound to stress conditions (e.g., 40°C/75% RH for 4 weeks, UV light) and monitor degradation via HPLC .

- pH Stability: Incubate in buffers (pH 1–13) and quantify intact compound using LC-MS .

- Long-Term Stability: Store at -20°C (lyophilized) vs. 4°C (solution) and compare degradation kinetics .

- Excipient Compatibility: Test solubility enhancers (e.g., cyclodextrins) to improve stability in formulations .

What initial in vitro assays are recommended to evaluate potential therapeutic activity?

Basic Research Question

- Enzyme Inhibition: Screen against target enzymes (e.g., kinases, proteases) using fluorescence- or absorbance-based assays .

- Cytotoxicity: Test in cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells) with IC₅₀ determination .

- Membrane Permeability: Use Caco-2 monolayers or PAMPA to predict oral bioavailability .

How can researchers investigate the compound’s selectivity across biological targets to minimize off-target effects?

Advanced Research Question

- Panel Screening: Test against a broad target panel (e.g., 100+ kinases) to identify off-target interactions .

- Proteome Profiling: Use chemical proteomics (e.g., affinity pulldown with immobilized compound) to identify binding partners .

- Computational Predictions: Apply machine learning models (e.g., DeepChem) to predict selectivity based on structural fingerprints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.